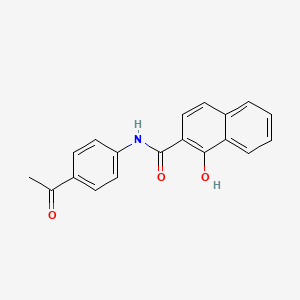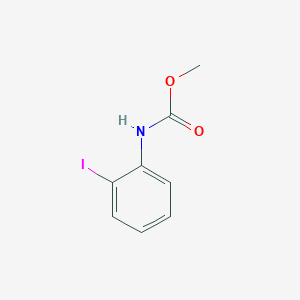
Carbamic acid, (2-iodophenyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-iodophenyl)-, methyl ester is a chemical compound with the molecular formula C8H8INO2 and a molecular weight of 277.05909 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-iodophenyl)-, methyl ester can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Carbamic acid, (2-iodophenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atom with other groups.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the ester to an amine.
Major Products Formed
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
科学研究应用
Carbamic acid, (2-iodophenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (2-iodophenyl)-, methyl ester involves its interaction with various molecular targets. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carbamic acid . These interactions can affect biological pathways and enzyme activities, making the compound valuable in biochemical research .
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-bromophenyl)-, methyl ester
- Carbamic acid, (2-chlorophenyl)-, methyl ester
- Carbamic acid, (2-fluorophenyl)-, methyl ester
Uniqueness
Carbamic acid, (2-iodophenyl)-, methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing access to a broader range of derivatives .
属性
CAS 编号 |
103970-46-3 |
|---|---|
分子式 |
C8H8INO2 |
分子量 |
277.06 g/mol |
IUPAC 名称 |
methyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI 键 |
WDWNNVFDECRSNK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


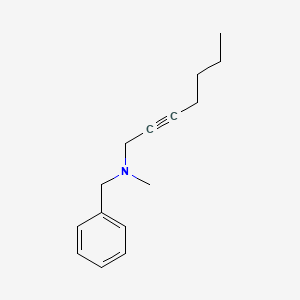
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
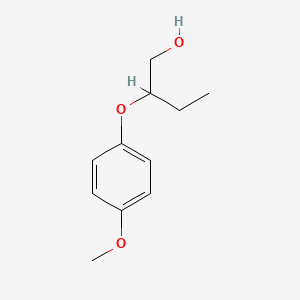
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

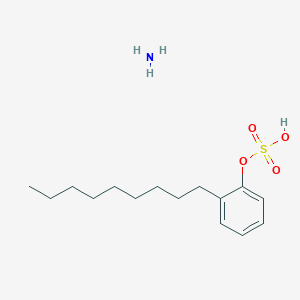
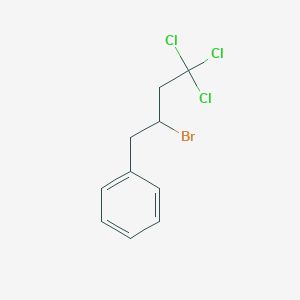
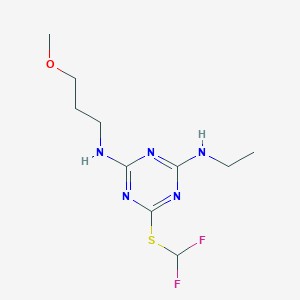

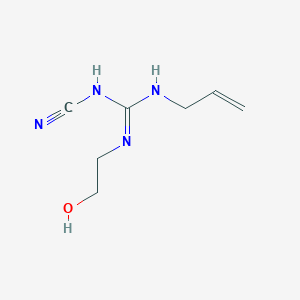
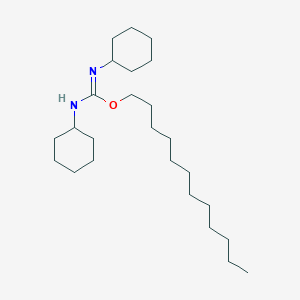
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
